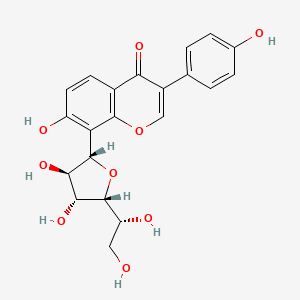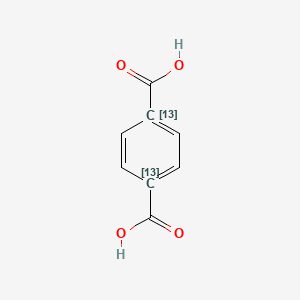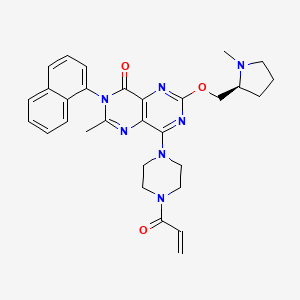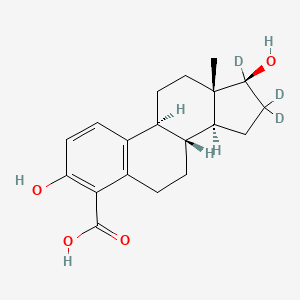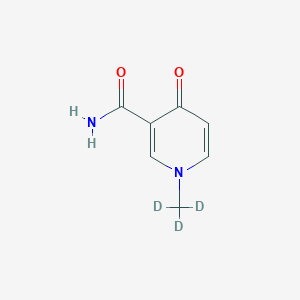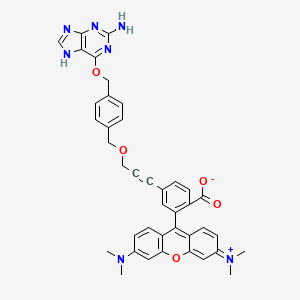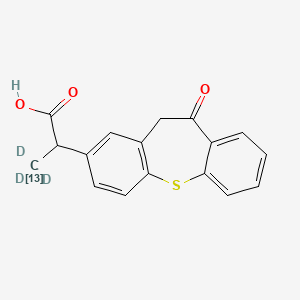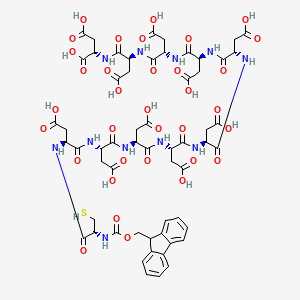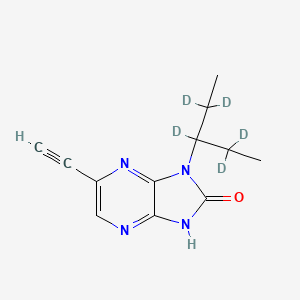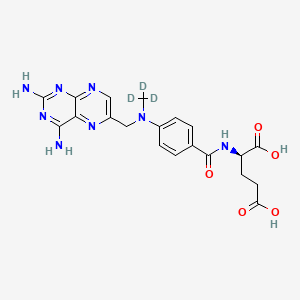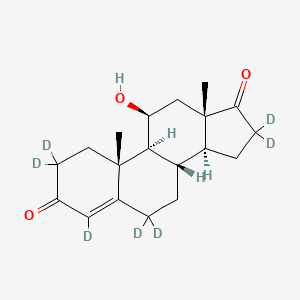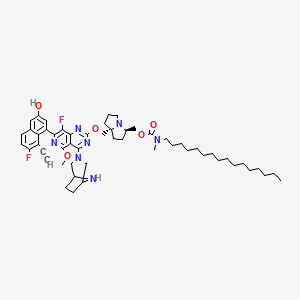
KRAS G12D inhibitor 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 15 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers . This mutation is characterized by a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 15 typically involves a series of organic reactions, including nucleophilic substitution, cyclization, and functional group modifications . The process begins with the preparation of key intermediates, followed by their assembly into the final compound through carefully controlled reaction conditions . Common reagents used in these reactions include piperazine derivatives, halogenated compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions to ensure high yield and purity of the final product . Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12D inhibitor 15 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Applications De Recherche Scientifique
KRAS G12D inhibitor 15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation.
Industry: Utilized in the development of diagnostic assays and screening platforms for KRAS G12D inhibitors.
Mécanisme D'action
KRAS G12D inhibitor 15 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effector proteins . This inhibition disrupts the activation of signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The compound specifically targets the switch II pocket of the KRAS G12D protein, forming a stable complex that inhibits its activity .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 15 is unique in its high selectivity and potency against the KRAS G12D mutation . Similar compounds include:
These compounds share similar mechanisms of action but differ in their binding affinities, pharmacokinetic profiles, and potential off-target effects .
Propriétés
Formule moléculaire |
C53H71F2N7O5 |
|---|---|
Poids moléculaire |
924.2 g/mol |
Nom IUPAC |
[(3R,8R)-8-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-5-methoxypyrido[4,3-d]pyrimidin-2-yl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-3-yl]methyl N-hexadecyl-N-methylcarbamate |
InChI |
InChI=1S/C53H71F2N7O5/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-60(3)52(64)66-34-39-25-27-53(26-20-29-62(39)53)35-67-51-58-48-45(49(59-51)61-32-37-22-23-38(33-61)56-37)50(65-4)57-47(46(48)55)42-31-40(63)30-36-21-24-43(54)41(6-2)44(36)42/h2,21,24,30-31,37-39,56,63H,5,7-20,22-23,25-29,32-35H2,1,3-4H3/t37?,38?,39-,53-/m1/s1 |
Clé InChI |
JEMAATHHHQXSOT-WNBQDOJDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCN(C)C(=O)OC[C@H]1CC[C@@]2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)C(=O)OCC1CCC2(N1CCC2)COC3=NC4=C(C(=N3)N5CC6CCC(C5)N6)C(=NC(=C4F)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)
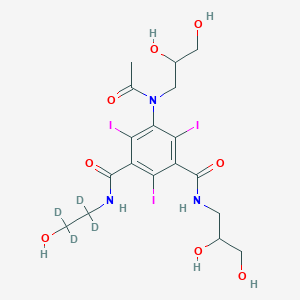
![4-[(E)-1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12412968.png)
